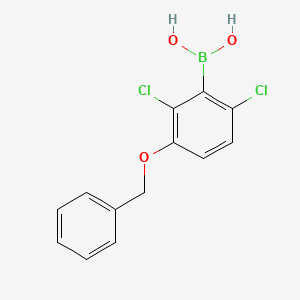

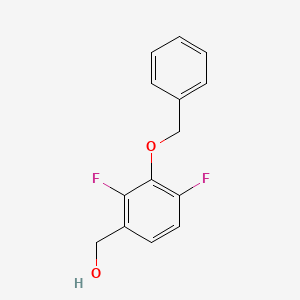

(3-(Benzyloxy)-2,6-dichlorophenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

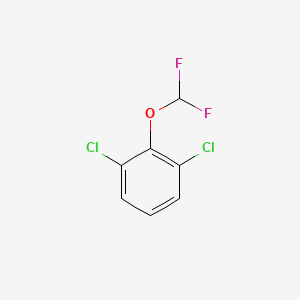

(3-(Benzyloxy)-2,6-dichlorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic molecules. The presence of both benzyloxy and dichlorophenyl groups in its structure imparts unique chemical properties, making it a valuable reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-2,6-dichlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(benzyloxy)-2,6-dichlorophenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve continuous flow processes to enhance reaction efficiency and scalability. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (3-(Benzyloxy)-2,6-dichlorophenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide), solvents (e.g., DMF, toluene).

Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and reaction times ranging from a few hours to overnight.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

(3-(Benzyloxy)-2,6-dichlorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.

Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components

Wirkmechanismus

The primary mechanism by which (3-(Benzyloxy)-2,6-dichlorophenyl)boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. This process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

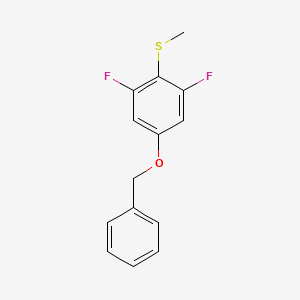

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- 4-Formylphenylboronic acid

- 3-Formylphenylboronic acid

Comparison: (3-(Benzyloxy)-2,6-dichlorophenyl)boronic acid is unique due to the presence of both benzyloxy and dichlorophenyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. Compared to simpler boronic acids like phenylboronic acid, it offers greater versatility in the synthesis of complex molecules. The dichlorophenyl group also provides additional sites for further functionalization, making it a valuable intermediate in multi-step synthetic processes .

Eigenschaften

Molekularformel |

C13H11BCl2O3 |

|---|---|

Molekulargewicht |

296.9 g/mol |

IUPAC-Name |

(2,6-dichloro-3-phenylmethoxyphenyl)boronic acid |

InChI |

InChI=1S/C13H11BCl2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

InChI-Schlüssel |

PJRDXMJNVYYWCJ-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Cl)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)

![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)